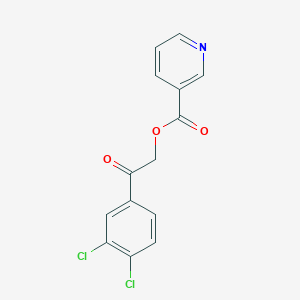
2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of 2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol is not yet fully understood. However, studies have shown that it exhibits anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects by inhibiting the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic mice. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol is its high potency and selectivity towards cancer cells and beta-amyloid plaques. This makes it a promising candidate for drug development in these areas. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations are some of the limitations that need to be addressed in future studies.
Orientations Futures
There are several future directions for the research on 2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol. One direction is to investigate its potential use as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to explore its potential use in material science for the development of more efficient OLEDs and OPVs. Additionally, further studies are needed to fully understand its mechanism of action and address its limitations in terms of solubility and toxicity.
Méthodes De Synthèse
The synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol involves the reaction of 2-(1-methyl-1H-benzimidazol-2-yl) acetonitrile with benzophenone in the presence of a reducing agent, such as lithium aluminum hydride. The resulting product is a white crystalline solid with a melting point of 160-162°C.
Applications De Recherche Scientifique
2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and Alzheimer's disease. In material science, it has been explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Propriétés
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-24-20-15-9-8-14-19(20)23-21(24)16-22(25,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,25H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZTZBSCQOVZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971109 |
Source


|
| Record name | 2-(1-Methyl-1H-benzimidazol-2-yl)-1,1-diphenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol | |
CAS RN |
5573-17-1 |
Source


|
| Record name | 2-(1-Methyl-1H-benzimidazol-2-yl)-1,1-diphenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5732504.png)
![2-[(5-bromo-2-methoxybenzylidene)amino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5732506.png)




![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)

![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5732559.png)


